molecular formula C18H20N2OS B5559732 5,5-dimethyl-3-(2-methyl-2-propen-1-yl)-2-thioxo-2,3,5,6-tetrahydrobenzo[h]quinazolin-4(1H)-one

5,5-dimethyl-3-(2-methyl-2-propen-1-yl)-2-thioxo-2,3,5,6-tetrahydrobenzo[h]quinazolin-4(1H)-one

Cat. No. B5559732
M. Wt: 312.4 g/mol
InChI Key: UPSQVWNFHDQXQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound belongs to the class of benzo[h]quinazolin-4(1H)-ones, a group known for diverse biological activities and chemical properties. Its structure features a thioxo group and dimethyl substitutions that influence its reactivity and potential applications.

Synthesis Analysis

The synthesis involves cyclization and condensation reactions. For instance, ethyl 2-cyano-3,3-dimethyl-4-phenylbutanoate can be cyclized to form 1-amino-3,3-dimethyl-3,4-dihydronaphthalene-2-ethylcarboxylate, which upon condensation with isothiocyanates yields compounds like 5,5-dimethyl-2-thioxo-2,3,5,6-tetrahydrobenzo[h]quinazolin-4(1H)-ones (Markosyan et al., 2014).

Scientific Research Applications

Antineoplastic Properties

The compound has been studied for its potential in cancer treatment. Markosyan et al. (2014) synthesized derivatives of 5,5-dimethyl-2-thioxo-2,3,5,6-tetrahydrobenzo[h]quinazolin-4(1H)-one and evaluated their antineoplastic properties, finding them to have potential in this area. This research contributes to the understanding of novel antineoplastic agents derived from quinazolinone compounds (Markosyan et al., 2014).

Antimicrobial and Antifungal Activity

The derivatives of this compound have been investigated for antimicrobial and antifungal activities. Abu‐Hashem (2018) synthesized new furothiazolo pyrimido quinazolinones from related compounds and evaluated their antimicrobial efficacy. These compounds demonstrated significant growth inhibition of bacteria and fungi, indicating their potential as antimicrobial agents (Abu‐Hashem, 2018).

Antiviral Properties

A study by Luo et al. (2012) focused on synthesizing new derivatives through microwave irradiation and assessing their antiviral activity. Some synthesized compounds displayed weak to good anti-Tobacco mosaic virus activity, suggesting the potential of these derivatives in antiviral research (Luo et al., 2012).

Inhibition of Monoamine Oxidase Activity

Research by Markosyan et al. (2008) demonstrated that some derivatives of this compound could inhibit monoamine oxidase (MAO) activity in the brain, particularly 5-HT deamination. This finding suggests potential applications in neurological disorders or as antidepressants (Markosyan et al., 2008).

Cardiac Stimulant Activity

Bell et al. (1989) synthesized derivatives and evaluated them for cardiac stimulant activity in dogs. Certain compounds showed a significant increase in positive inotropic activity, indicating potential uses in treating heart conditions (Bell et al., 1989).

H1-Antihistaminic Agents

Alagarsamy and Parthiban (2013) synthesized novel derivatives as H1-antihistaminic agents. These compounds showed significant protection against histamine-induced bronchospasm in guinea pigs, suggesting their potential as antihistamines (Alagarsamy & Parthiban, 2013).

properties

IUPAC Name

5,5-dimethyl-3-(2-methylprop-2-enyl)-2-sulfanylidene-1,6-dihydrobenzo[h]quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2OS/c1-11(2)10-20-16(21)14-15(19-17(20)22)13-8-6-5-7-12(13)9-18(14,3)4/h5-8H,1,9-10H2,2-4H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPSQVWNFHDQXQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CN1C(=O)C2=C(C3=CC=CC=C3CC2(C)C)NC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,5-dimethyl-3-(2-methylprop-2-en-1-yl)-2-sulfanyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one

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